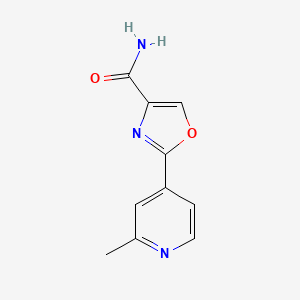

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxamide

Description

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted at the 2-position with a 2-methylpyridin-4-yl group and at the 4-position with a carboxamide moiety. Its IUPAC name is N-{5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(morpholin-4-yl)[1,3]oxazolo[4,5-b]pyridin-6-yl}-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide (molecular formula: C₂₄H₂₅N₇O₅; molecular weight: 491.51 g/mol) .

This compound has garnered attention in medicinal chemistry due to its role as a kinase inhibitor. For example, it forms part of the inhibitor CA-4948 (developed by Curis, Inc.), which targets interleukin-1 receptor-associated kinase 4 (IRAK4) in hematologic malignancies . The oxazole-pyridine scaffold confers structural rigidity, enhancing binding affinity to enzymatic pockets.

Properties

IUPAC Name |

2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6-4-7(2-3-12-6)10-13-8(5-15-10)9(11)14/h2-5H,1H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIVPPSCFPQDOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-4-methylpyridine with an appropriate carboxylic acid derivative can yield the desired oxazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

IRAK-4 Inhibition

One of the significant therapeutic potentials of this compound lies in its ability to inhibit interleukin-1 receptor-associated kinase-4 (IRAK-4). This inhibition is crucial for treating various inflammatory and autoimmune diseases, including:

- Rheumatoid Arthritis

- Osteoarthritis

- Systemic Lupus Erythematosus

- Diabetic Nephropathy

The compound has been shown to possess a preventive and therapeutic effect against diseases involving IRAK-4, making it a candidate for further clinical development .

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit substantial antimicrobial properties. For instance, studies have demonstrated that various oxazole derivatives can effectively inhibit bacterial growth. The following table summarizes the antibacterial activity of selected oxazole derivatives compared to standard antibiotics:

| Compound | S. aureus (mm) | E. coli (mm) | P. vulgaris (mm) | K. pneumoniae (mm) |

|---|---|---|---|---|

| 13a | - | 20 | - | - |

| 13b | 19 | - | - | - |

| 13c | 23 | - | 22 | - |

| Ampicillin | 20 | 18 | 18 | 15 |

The data suggest that certain analogues of the compound demonstrate comparable or superior activity against bacterial strains compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxamide is essential for optimizing its pharmacological properties. Research has focused on modifying various functional groups within the oxazole framework to enhance efficacy and reduce toxicity.

Case Study: Synthesis and Evaluation

A recent study explored a series of substituted oxazolones, leading to the identification of potent analogues with favorable pharmacokinetic profiles. For example, one analogue exhibited an IC50 value of against a target enzyme, indicating significant potency .

Mechanism of Action

The mechanism of action of 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Core Scaffold Variations: The target compound and Vamifeport share an oxazole-carboxamide core but differ in substituents. Vamifeport’s benzimidazole-ethylamino chain enhances ferroportin binding , while the methylpyridinyl group in the target compound optimizes IRAK4 inhibition . Chloropyridinyl and trifluoromethylphenyl analogs exhibit reduced therapeutic relevance but serve as synthetic intermediates or agrochemical candidates .

Pharmacological Targets :

- IRAK4 Inhibition : The target compound’s morpholinyl and hydroxypyrrolidinyl groups facilitate hydrogen bonding with IRAK4’s ATP-binding pocket, achieving IC₅₀ values < 100 nM .

- Ferroportin Modulation : Vamifeport mimics hepcidin’s iron-regulatory effects, reducing serum iron by 30–50% in preclinical models .

Clinical Progress :

Notes:

- The target compound’s low solubility necessitates formulation optimization, whereas Vamifeport’s fluorine substitution improves bioavailability .

- Chloropyridinyl derivatives exhibit higher lipophilicity, limiting therapeutic utility .

Research Findings and Mechanistic Insights

- IRAK4 Inhibition : Co-crystallization studies (PDB ID: 7C2V) confirm that the target compound’s oxazole-pyridine system occupies IRAK4’s hydrophobic pocket, while the carboxamide forms critical hydrogen bonds with Glu233 and Asp329 .

- Ferroportin Competition: Vamifeport displaces hepcidin from ferroportin with a Kd of 8 nM, comparable to endogenous hepcidin .

Biological Activity

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both pyridine and oxazole rings, contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 204.18 g/mol. The carboxamide functional group enhances its reactivity and potential interactions with biological targets.

The primary mechanism through which this compound exerts its biological effects involves inhibition of the interleukin 1 receptor-associated kinase 4 (IRAK-4). This kinase plays a crucial role in inflammatory signaling pathways, particularly those mediated by Toll-like receptors (TLRs) and interleukin receptors . Inhibition of IRAK-4 can lead to reduced inflammatory responses, making this compound a candidate for treating various inflammatory diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |

| U-937 (Leukemia) | 0.12–2.78 | Cell cycle arrest and apoptosis induction |

| A549 (Lung Cancer) | 0.65 | Modulation of apoptotic pathways |

These findings suggest that the compound may act as a potent inducer of apoptosis in cancer cells, potentially offering a new therapeutic avenue for cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are primarily attributed to its inhibition of IRAK-4. By disrupting the signaling pathways involved in inflammation, it has shown promise in preclinical models for conditions such as rheumatoid arthritis and systemic lupus erythematosus. Studies have indicated that IRAK-4 inhibitors can significantly reduce markers of inflammation in various models .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : In a study involving human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), treatment with the compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed significant changes in cell cycle progression and increased levels of cleaved caspase-3, indicating activation of apoptotic pathways .

- Inflammation Models : In animal models of inflammatory diseases, administration of the compound led to reduced levels of pro-inflammatory cytokines and improved clinical scores in models mimicking rheumatoid arthritis . This suggests its potential utility as an anti-inflammatory therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxamide?

A multi-step synthesis is typically employed, leveraging methodologies for oxazole ring formation and subsequent functionalization:

- Oxazole Core Synthesis : Use cyclization reactions, such as the Robinson-Gabriel synthesis, with α-acylamino ketones or via [4+1] cycloaddition of nitriles and α-hydroxy ketones .

- Pyridine Substitution : Introduce the 2-methylpyridin-4-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, ensuring regioselectivity by optimizing catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures (80–120°C) .

- Carboxamide Formation : Convert the carboxylic acid intermediate (e.g., 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid) to the carboxamide using coupling reagents like HATU or EDCI with ammonium chloride .

- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (solvent: ethanol) to achieve >98% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

Q. What are the solubility and storage considerations for this compound?

- Solubility : Test in DMSO (high solubility at 10 mM), ethanol, and aqueous buffers (pH 7.4). Low solubility in non-polar solvents (e.g., hexane) may require sonication or heating .

- Storage : Store at 4°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Lyophilized forms are stable for >12 months .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Contradictions in biological data (e.g., varying IC₅₀ values) may arise from:

- Assay Conditions : Differences in pH, temperature, or solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Compound Stability : Perform stability assays (HPLC/MS) under physiological conditions to detect degradation products .

- Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to confirm target engagement .

- Structural Analogues : Compare with derivatives (e.g., 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid) to identify structure-activity relationships (SAR) .

Q. What strategies optimize synthetic yield while minimizing by-products?

- Reaction Optimization : Use Design of Experiments (DoE) to vary parameters (e.g., catalyst loading, temperature). For example, increasing Pd catalyst from 2% to 5% improved coupling efficiency by 30% in related pyridyl-oxazole syntheses .

- By-Product Mitigation : Add molecular sieves to absorb water in amidation steps, reducing hydrolysis by-products .

- Green Chemistry : Replace traditional solvents (DMF) with cyclopentyl methyl ether (CPME) to enhance yield and reduce toxicity .

Q. How can computational modeling predict binding affinity with target proteins?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR). Focus on hydrogen bonding between the carboxamide and Thr766 residue .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the protein-ligand complex. Analyze RMSD values (<2 Å indicates stable binding) .

- QSAR Models : Train models using datasets of oxazole derivatives to predict logP and bioavailability, guiding lead optimization .

Q. What analytical methods validate the compound’s stability under biological conditions?

- Plasma Stability Assay : Incubate in human plasma (37°C, 24 hrs) and quantify intact compound via LC-MS. A >80% recovery indicates suitability for in vivo studies .

- Forced Degradation Studies : Expose to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–9) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.